

Comprehensive Application Notes: Buparlisib Response Assessment Using RECIST 1.1 Criteria

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Introduction to Buparlisib and RECIST Response Assessment

Buparlisib (BKM120) is an orally bioavailable, potent **pan-class I PI3K inhibitor** that targets all four isoforms of the PI3K p110 catalytic subunit (p110 α , - β , - δ and - γ) in an ATP-competitive manner [1] [2]. By inhibiting the PI3K/AKT/mTOR signaling pathway—a critical regulator of cell growth, survival, proliferation, and metabolism—**buparlisib** demonstrates particular promise in cancers with **PI3K pathway alterations** [1] [3]. The **Response Evaluation Criteria in Solid Tumors (RECIST) 1.1** provides the standardized methodology for assessing tumor response to **buparlisib** in clinical trials, establishing objective endpoints for determining treatment efficacy and guiding therapeutic decisions [4] [5].

The development of RECIST criteria traces back to 1976 when Moertel and Hanley established that a 50% reduction in the product of perpendicular diameters was the only reliable criterion for tumor response, given measurement errors of 7-8% [6]. This evolved through World Health Organization (WHO) criteria in 1981 before the unidimensional RECIST approach was introduced in 2000 and updated to version 1.1 in 2009 [6] [5]. For molecularly targeted agents like **buparlisib**, RECIST 1.1 provides essential **standardization** across multicenter trials, though researchers should be aware that specialized modifications (e.g., irRECIST, PERCIST) exist for specific therapeutic modalities and imaging technologies [7].

RECIST 1.1 Fundamentals and Key Concepts

Core Principles of Tumor Response Assessment

RECIST 1.1 establishes a **standardized framework** for evaluating tumor response to anticancer therapies based on reproducible measurement of tumor burden [4] [5]. The criteria categorize treatment response into four distinct classifications: **Complete Response (CR)** indicates disappearance of all target lesions; **Partial Response (PR)** requires at least a 30% decrease in the sum of longest diameters (SLD) of target lesions; **Stable Disease (SD)** falls between PR and Progressive Disease; and **Progressive Disease (PD)** requires at least a 20% increase in SLD (with an absolute increase of ≥ 5 mm) and/or appearance of new malignant lesions [4] [5]. A key innovation in RECIST 1.1 was the reduction in the number of target lesions assessed—from 10 to 5 total (maximum 2 per organ)—based on analysis of clinical trial databases demonstrating this maintained accuracy while improving efficiency [5].

Critical Measurement Standards and Definitions

- **Baseline Imaging Requirements:** CT scans with **slice thickness ≤ 5 mm** and intravenous contrast are mandatory for optimal lesion characterization and measurement, performed within 4 weeks before treatment initiation [4]
- **Measurable Lesions:** Must have a **longest diameter ≥ 10 mm** for non-nodal lesions (≥ 15 mm short axis for lymph nodes) on baseline imaging [4] [5]
- **Target Lesions Selection:** Choose up to 5 total (maximum 2 per organ) representative lesions that are measurable and suitable for accurate repeated measurements [4]
- **Non-Target Lesions:** All other lesions including truly non-measurable disease (e.g., ascites, leptomeningeal disease) and lesions below size thresholds; these are assessed qualitatively rather than quantitatively [4]

Table 1: RECIST 1.1 Response Categories and Definitions

Response Category	Definition	Measurement Requirements
Complete Response (CR)	Disappearance of all target and non-target lesions	All lymph nodes must decrease to <10 mm short axis
Partial Response (PR)	≥30% decrease in SLD of target lesions	Compared to baseline SLD, with no PD in non-target lesions or new lesions
Stable Disease (SD)	Neither sufficient shrinkage for PR nor sufficient increase for PD	Changes fall between PR and PD thresholds
Progressive Disease (PD)	≥20% increase in SLD (with ≥5 mm absolute increase) AND/OR unequivocal progression of non-target lesions AND/OR appearance of new lesions	Compared to nadir (smallest SLD recorded during treatment)

Buparlisib Clinical Trial Experience and Response Data

Efficacy Across Tumor Types

Buparlisib has been investigated across multiple cancer types, with varying response rates observed depending on tumor histology, biomarker status, and combination partners. In **triple-negative breast cancer (TNBC)**, a phase 2 study of **buparlisib** monotherapy demonstrated a **clinical benefit rate of 12%** (6 of 50 patients achieving stable disease ≥4 months), with median progression-free survival (PFS) of 1.8 months and overall survival (OS) of 11.2 months [8]. Notably, no confirmed objective responses (PR or CR) were observed in this TNBC cohort, suggesting that **PI3K inhibition alone may be insufficient** for most TNBC patients [8]. In contrast, combination approaches have shown enhanced efficacy, particularly in **squamous cell carcinoma of head and neck (SCCHN)**, where **buparlisib** plus cetuximab achieved a **disease control rate of 91%** and response rate of 18% in patients progressing on **buparlisib** monotherapy [9].

The **PI3K pathway alteration status** does not consistently predict response to **buparlisib** across studies. In estrogen receptor-positive (ER+) breast cancer, a phase 1 trial of **buparlisib** plus fulvestrant demonstrated a

clinical benefit rate of 58.6%, with response not clearly associated with PIK3CA mutation status [10]. However, patients with loss of PTEN, progesterone receptor (PgR) expression, or TP53 mutations typically had poorer outcomes, suggesting these molecular features may indicate resistance mechanisms [10]. These findings highlight the importance of proper response assessment using RECIST 1.1 to accurately identify patient subgroups that may benefit from **buparlisib**-containing regimens.

Table 2: Selected Clinical Trial Results of **Buparlisib** Across Cancer Types

Cancer Type	Regimen	Clinical Benefit Rate	Response Rate	Median PFS	Study Phase
Triple-negative Breast Cancer [8]	Buparlisib monotherapy	12%	0%	1.8 months	Phase 2
ER+ Breast Cancer [10]	Buparlisib + fulvestrant	58.6%	Not specified	Not specified	Phase 1
Head and Neck SCC [9]	Buparlisib monotherapy	49%	3%	63 days	Phase 2
Head and Neck SCC [9]	Buparlisib + cetuximab	91%	18%	111 days	Phase 2 (post-progression)

Response Assessment Challenges with **Buparlisib**

Several unique challenges emerge when applying RECIST 1.1 to **buparlisib**-treated patients. The **tumor fragmentation** phenomenon, where lesions break into smaller fragments during treatment, requires measurement of the sum of longest diameters of all fragments rather than the original lesion [4]. For lesions that become **too small to measure** (faintly visible but not amenable to exact measurement), a default value of 5 mm should be assigned to prevent false progression calls [4]. Additionally, the development of **cavitating lesions** during treatment necessitates continued measurement of the longest diameter of the cavity wall, though radiologists may note when tumor volume decrease appears more substantial than diameter reduction [4].

The **timing of response assessment** is critical for accurate characterization of **buparlisib** activity. Unlike cytotoxic chemotherapy where early response is common, targeted agents may produce initial stable disease followed by delayed regression. Furthermore, certain **pseudoprogression patterns** must be recognized; for instance, new sclerotic bone lesions during treatment may represent osteoblastic reaction to therapy rather than true disease progression [4]. These nuances underscore the importance of rigorous training for clinical trial radiologists and adherence to RECIST 1.1 standards to ensure consistent response classification across study sites.

Detailed RECIST 1.1 Implementation Protocol for Buparlisib Trials

Baseline Assessment and Lesion Selection

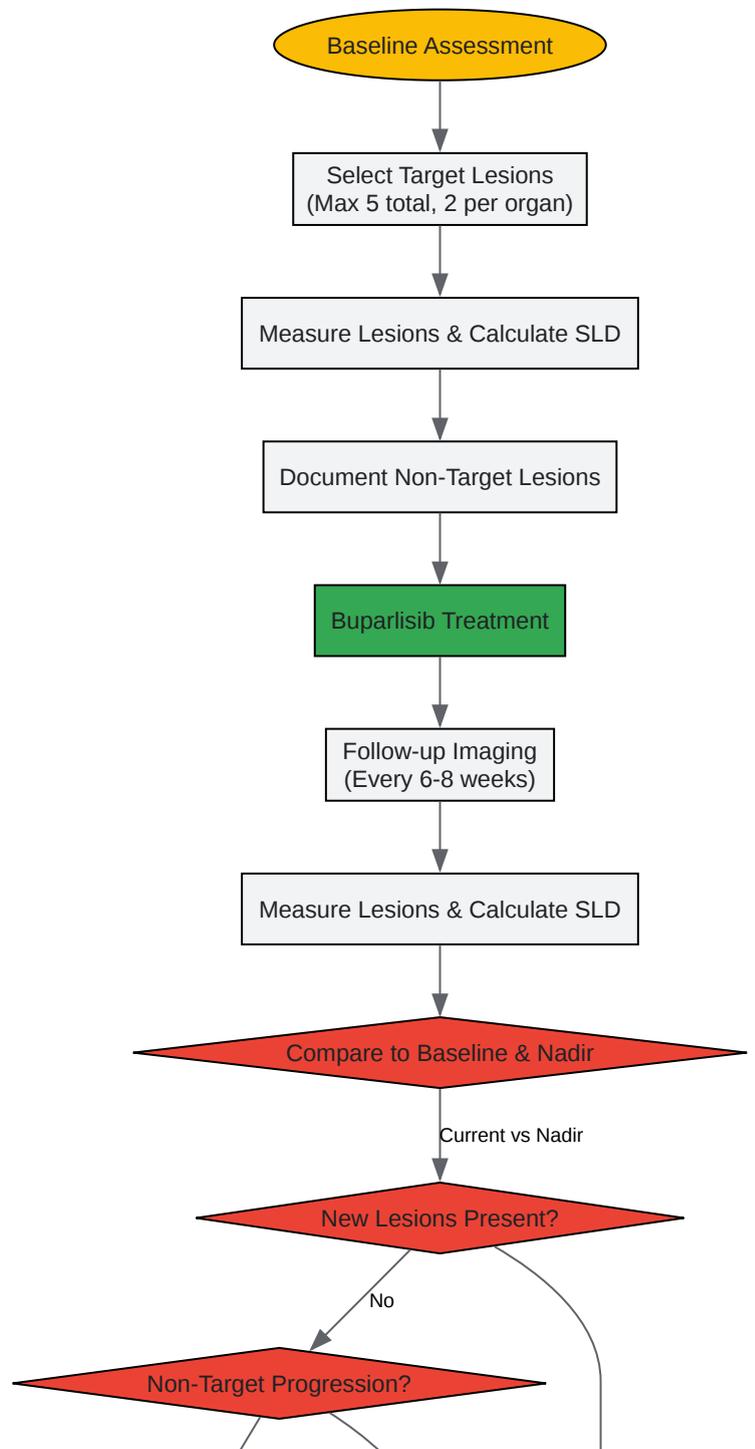
- **Patient Eligibility:** Confirm **measurable disease** per RECIST 1.1 with at least one lesion ≥ 10 mm in longest diameter (≥ 15 mm for lymph node short axis) using CT with ≤ 5 mm slice thickness [4] [5]
- **Target Lesion Identification:** Select up to **5 total target lesions** maximum (with no more than 2 per organ) that are representative of all involved organs and preferably largest in size, while being suitable for reproducible repeated measurements [4] [5]
- **Non-Target Lesion Documentation:** Identify and document all other sites of disease, including truly non-measurable lesions (e.g., leptomeningeal disease, ascites, inflammatory breast disease) and lesions below size thresholds; these will be assessed qualitatively throughout the study [4]
- **Baseline Sum of Longest Diameters (SLD):** Calculate and record the baseline SLD by summing the longest diameters of all target lesions; for lymph nodes, use short axis measurements; this baseline SLD serves as the reference for all subsequent response determinations [4]

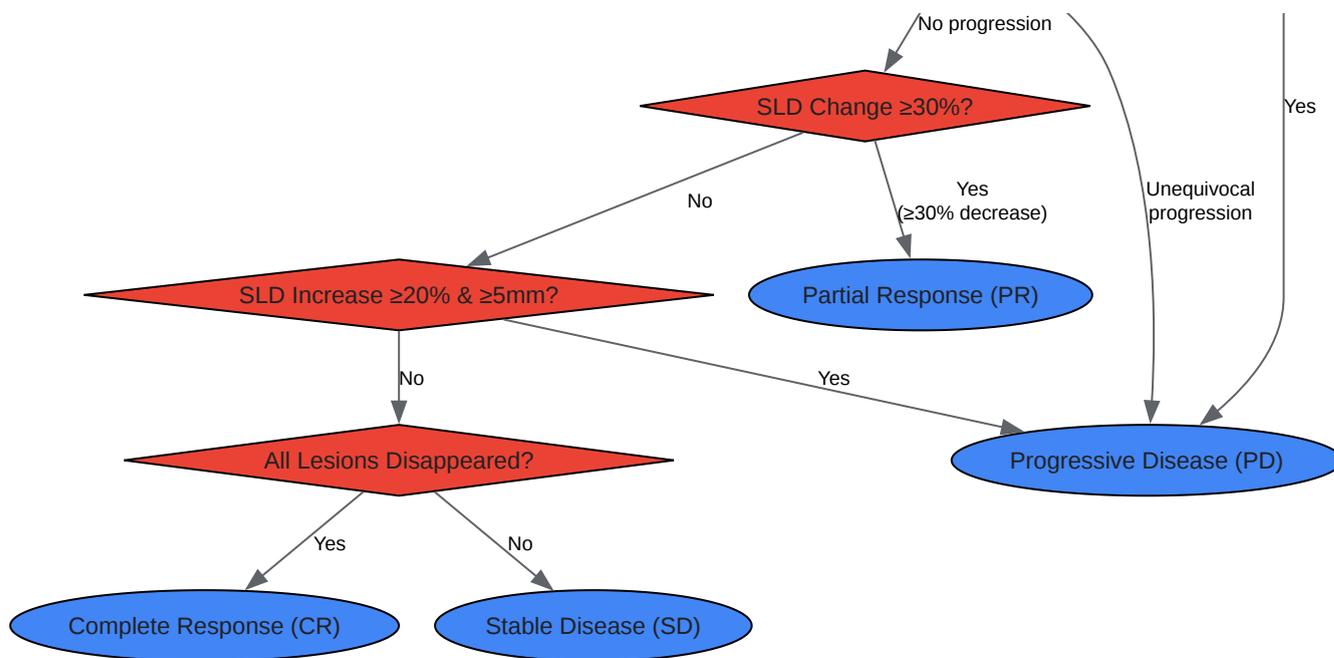
Follow-up Assessment and Response Determination

- **Imaging Schedule:** Perform tumor assessments every **6-8 weeks** during **buparlisib** treatment, using the same imaging modalities and technical parameters as baseline [4] [8]

- **SLD Calculation and Comparison:** At each assessment, calculate the current SLD and compare it to both the **baseline SLD** and the **nadir SLD** (smallest SLD recorded during treatment) to determine the degree of change [4]
- **Progressive Disease Determination:** Classify as PD when any of the following occur: (1) $\geq 20\%$ increase in SLD compared to nadir with an absolute increase of ≥ 5 mm; (2) unequivocal progression of non-target lesions; (3) appearance of new malignant lesions [4] [5]
- **Confirmation of Response:** For trials with response primary endpoint, confirm CR and PR on subsequent imaging ≥ 4 weeks after initial documentation; confirmation no longer required for randomized studies where control arm provides context [5]

The following diagram illustrates the complete RECIST 1.1 assessment workflow for **buparlisib** clinical trials:





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Diagram 1: RECIST 1.1 Response Assessment Workflow for **Buparlisib** Trials

Special Considerations and Lesion-Specific Measurement Guidelines

Lymph Node Assessment and Pathological Measurements

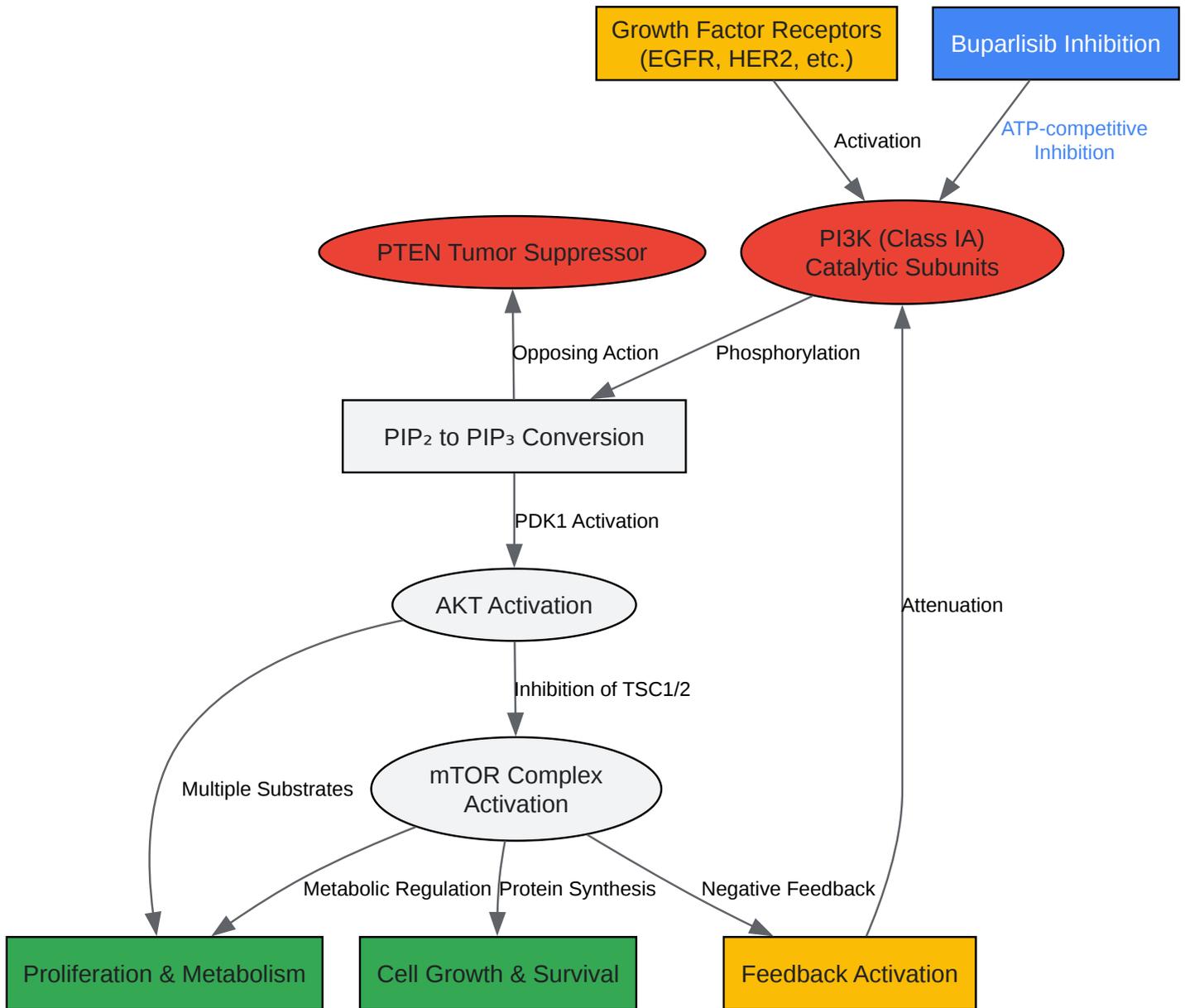
Lymph nodes represent a particularly challenging component of RECIST 1.1 assessment in **buparlisib** trials. **Pathological lymph nodes** are defined as those with **short axis ≥15 mm** at baseline and are considered measurable as target lesions [4] [5]. During treatment, when lymph nodes decrease to <10 mm short axis,

they are considered normal; however, their actual measurements must still be included in the SLD calculation [4]. This requirement prevents false classification of progression when lymph nodes regrow from a normalized state. For example, a lymph node that shrinks from 15 mm to 8 mm would be recorded as 8 mm in the SLD; if it subsequently increased to 12 mm, this would represent a 4 mm increase contributing to the total SLD calculation for progression determination [4].

Complex Lesion Types and Measurement Approaches

- **Bone Lesions:** Lytic or mixed lytic-blastic bone lesions with soft tissue components ≥ 10 mm can be considered target lesions; however, **purely blastic lesions** are non-measurable and should be followed as non-target lesions only [4]
- **Cystic Lesions:** Simple cysts should not be regarded as malignant lesions or target lesions; for suspected cystic metastases, the solid component should be measured if present, though preference should be given to solid metastases when available [4]
- **Previously Irradiated Lesions:** Lesions located in previously irradiated areas are generally considered non-measurable and should not be selected as target lesions unless clear progression has been demonstrated post-radiation [4]
- **Cavitating Lesions:** During **buparlisib** treatment, tumors may develop cavitation; despite volume reduction, continue to measure the longest diameter of the cavity wall, though notations regarding actual tumor volume decrease may be added to the report [4]

The PI3K/AKT/mTOR pathway targeted by **buparlisib** and key response assessment nodes can be visualized as follows:



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Diagram 2: PI3K/AKT/mTOR Pathway Targeted by **Buparlisib**

Conclusion

The application of RECIST 1.1 criteria in **buparlisib** clinical trials requires rigorous attention to measurement standards, lesion selection, and response classification. As a **pan-class I PI3K inhibitor**, **buparlisib** demonstrates variable activity across cancer types, with generally **modest single-agent efficacy** but enhanced activity in rational combinations, particularly in SCCHN with cetuximab [9] [3]. The standardized RECIST 1.1 methodology enables objective comparison across studies and identification of patient populations most likely to benefit from **buparlisib**-containing regimens.

Future directions in **buparlisib** development should incorporate **functional imaging assessments** and **volumetric analysis** where appropriate, particularly as these technologies become more standardized. Additionally, correlation of RECIST 1.1 response data with **molecular biomarkers** (PIK3CA mutations, PTEN loss, etc.) may help identify predictive biomarkers for patient selection. The ongoing evolution of response assessment criteria, including artificial intelligence-assisted approaches, promises further refinement in evaluating novel targeted agents like **buparlisib** in the future [6].

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